REACTION_CXSMILES
|
[H-].[Na+].[CH:3]([N:16]1[CH2:19][CH:18]([OH:20])[CH2:17]1)([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[H][H].[F:23][C:24]1[CH:29]=[CH:28][C:27](F)=[CH:26][CH:25]=1.C(=O)([O-])O.[Na+]>CN(C=O)C>[C:4]1([CH:3]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[N:16]2[CH2:19][CH:18]([O:20][C:27]3[CH:28]=[CH:29][C:24]([F:23])=[CH:25][CH:26]=3)[CH2:17]2)[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:0.1,5.6|
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Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)O
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)F
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
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C(O)([O-])=O.[Na+]
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred 30 min after gas evolution
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The mixture was heated to 100 C
|
Type
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STIRRING
|
Details
|
stirred for 12 h
|
Duration
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12 h
|
Type
|
EXTRACTION
|
Details
|
extracted twice with EtOAc (2×50 ml)
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Type
|
WASH
|
Details
|
The combined organic layers were washed with water
|
Type
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CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
purified by flash column chromatography (25 g silica gel; heptane-EtOAc: 1:0-9:1)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
WASH
|
Details
|
washed with heptane
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(N1CC(C1)OC1=CC=C(C=C1)F)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.256 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 65.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |